molecular formula C16H22N2O4 B13462875 4-(Benzyloxycarbonyl)-1-isopropylpiperazine-2-carboxylic acid

4-(Benzyloxycarbonyl)-1-isopropylpiperazine-2-carboxylic acid

Cat. No.: B13462875
M. Wt: 306.36 g/mol
InChI Key: DMJIGBFCUYSIIF-UHFFFAOYSA-N
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Description

4-(Benzyloxycarbonyl)-1-isopropylpiperazine-2-carboxylic acid is a compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a benzyloxycarbonyl group attached to the piperazine ring, which is further substituted with an isopropyl group and a carboxylic acid group. This compound is often used in organic synthesis, particularly in the protection of amine groups during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxycarbonyl)-1-isopropylpiperazine-2-carboxylic acid typically involves the protection of the piperazine nitrogen atoms using the benzyloxycarbonyl (Cbz) group. The process begins with the reaction of piperazine with benzyl chloroformate in the presence of a base such as sodium carbonate or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The resulting intermediate is then subjected to further reactions to introduce the isopropyl and carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxycarbonyl)-1-isopropylpiperazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

4-(Benzyloxycarbonyl)-1-isopropylpiperazine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amine group.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drug candidates and as an intermediate in the synthesis of therapeutic agents.

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 4-(Benzyloxycarbonyl)-1-isopropylpiperazine-2-carboxylic acid involves the protection of amine groups through the formation of a stable carbamate linkage. This prevents the amine from participating in unwanted side reactions during synthesis. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing for the controlled deprotection of the amine group.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyloxycarbonylpiperazine: Similar structure but lacks the isopropyl and carboxylic acid groups.

    N-Boc-piperazine: Uses a tert-butyloxycarbonyl group instead of a benzyloxycarbonyl group for protection.

    N-Cbz-amino acids: Amino acids protected with the benzyloxycarbonyl group.

Uniqueness

4-(Benzyloxycarbonyl)-1-isopropylpiperazine-2-carboxylic acid is unique due to its combination of the benzyloxycarbonyl protecting group with the isopropyl and carboxylic acid functionalities. This makes it particularly useful in multi-step organic synthesis where selective protection and deprotection of functional groups are required.

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

4-phenylmethoxycarbonyl-1-propan-2-ylpiperazine-2-carboxylic acid

InChI

InChI=1S/C16H22N2O4/c1-12(2)18-9-8-17(10-14(18)15(19)20)16(21)22-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,19,20)

InChI Key

DMJIGBFCUYSIIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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